molecular formula C11H10N2O6 B11969975 Cyclopropylmethyl 3,5-dinitrobenzoate CAS No. 10364-97-3

Cyclopropylmethyl 3,5-dinitrobenzoate

Cat. No.: B11969975
CAS No.: 10364-97-3
M. Wt: 266.21 g/mol
InChI Key: KUHLYUCDGNMGTP-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 3,5-dinitrobenzoate is a chemical compound that belongs to the class of organic esters It is derived from 3,5-dinitrobenzoic acid and cyclopropylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol. The standard procedure includes converting 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using reagents like phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3,5-dinitrobenzoyl chloride is then reacted with cyclopropylmethanol to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which allows for the direct esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol in the presence of a catalyst like concentrated sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for hydrolysis reactions.

Major Products Formed

    Reduction: The reduction of nitro groups can yield cyclopropylmethyl 3,5-diaminobenzoate.

    Substitution: Hydrolysis of the ester can produce 3,5-dinitrobenzoic acid and cyclopropylmethanol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate
  • Methyl 3,5-dinitrobenzoate

Uniqueness

Cyclopropylmethyl 3,5-dinitrobenzoate is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other esters of 3,5-dinitrobenzoic acid. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

10364-97-3

Molecular Formula

C11H10N2O6

Molecular Weight

266.21 g/mol

IUPAC Name

cyclopropylmethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C11H10N2O6/c14-11(19-6-7-1-2-7)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,1-2,6H2

InChI Key

KUHLYUCDGNMGTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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